3-methyl-N-(4-pyridyl)indole

medicinal chemistry chemical biology structure-activity relationship

3-Methyl-N-(4-pyridyl)indole (CAS 155346-20-6; synonym: 3-methyl-1-(4-pyridinyl)-1H-indole) is an N-arylindole with molecular formula C14H12N2 and molecular weight 208.26 g/mol. It features a direct C–N bond between the indole N1 position and the C4 of a pyridine ring, with a methyl substituent at the indole 3-position—a connectivity pattern that distinguishes it from the more widely studied C3–C linked isomer 3-(4-pyridyl)indole (Rockout).

Molecular Formula C14H12N2
Molecular Weight 208
CAS No. 155346-20-6
Cat. No. B1148797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-pyridyl)indole
CAS155346-20-6
Synonyms3-methyl-N-(4-pyridyl)indole
Molecular FormulaC14H12N2
Molecular Weight208
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(4-pyridyl)indole (CAS 155346-20-6): Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


3-Methyl-N-(4-pyridyl)indole (CAS 155346-20-6; synonym: 3-methyl-1-(4-pyridinyl)-1H-indole) is an N-arylindole with molecular formula C14H12N2 and molecular weight 208.26 g/mol [1]. It features a direct C–N bond between the indole N1 position and the C4 of a pyridine ring, with a methyl substituent at the indole 3-position—a connectivity pattern that distinguishes it from the more widely studied C3–C linked isomer 3-(4-pyridyl)indole (Rockout) [2]. Predicted physicochemical properties include density 1.11±0.1 g/cm³, boiling point 377.4±34.0 °C, pKa 3.87±0.26, and aqueous solubility of 0.31 g/L (sparingly soluble) . The compound is commercially available at research-grade purity (typically 95–99%) and is primarily utilized as a synthetic building block and fragment in medicinal chemistry campaigns targeting the N-pyridylindole pharmacophore .

Why N-Pyridylindole Analogs Cannot Be Interchanged: Connectivity-Driven Divergence in Pharmacological Profiles


Within the pyridyl-indole chemical space, seemingly minor structural modifications produce profound shifts in target engagement. The C1–N bond connectivity of 3-methyl-N-(4-pyridyl)indole places it in the N-pyridylindole subclass, which US Patent 4,536,505 generically claims as thromboxane synthetase inhibitors [1]. In contrast, its C3–C linked constitutional isomer 3-(4-pyridyl)indole (Rockout) is a characterized Rho-kinase (ROCK) inhibitor (IC50 25 μM) [2], while the N-amino linked analog Indol-1-yl-pyridin-4-yl-amine exhibits alpha-1 adrenergic receptor binding (IC50 510 nM) [3]. These divergent activity profiles—arising solely from differences in atom connectivity at the indole–pyridine junction—demonstrate that generic substitution within this compound class is scientifically unsound. Each connectivity type (C1–N, C3–C, N1–N) defines a distinct chemotype with non-interchangeable biological signatures. The quantitative comparisons that follow establish the measurable basis for selecting 3-methyl-N-(4-pyridyl)indole as a specific N-arylindole tool compound or building block.

Quantitative Differential Evidence: 3-Methyl-N-(4-pyridyl)indole Versus Closest Structural Analogs and In-Class Candidates


Structural Connectivity Defines Pharmacological Identity: C1–N (Target) Versus C3–C (Rockout) Versus N1–N (Indol-1-yl-amine) Chemotypes

3-Methyl-N-(4-pyridyl)indole possesses a direct C1(indole)–N(pyridine C4) single bond, placing it in the N-arylindole chemotype. Its constitutional isomer 3-(4-pyridyl)indole (Rockout, CAS 7272-84-6) instead bears a C3(indole)–C4(pyridine) bond [1]. This connectivity difference is not trivial: Rockout is a validated Rho-kinase (ROCK) inhibitor with IC50 of 25 μM against ROCK1 in vitro [1], whereas the C1–N linked 3-methyl-N-(4-pyridyl)indole has not been reported to inhibit ROCK in the peer-reviewed literature—a negative result that, when documented, constitutes actionable differentiation for procurement decisions in ROCK-related research. Additionally, Indol-1-yl-pyridin-4-yl-amine (CAS 119257-33-9) with its N1–N (hydrazine-type) connectivity shows alpha-1 adrenergic receptor binding IC50 of 510 nM [2].

medicinal chemistry chemical biology structure-activity relationship

Predicted pKa and Ionization State Differentiation from the Des-Methyl N-Amino Analog

The predicted pKa of 3-methyl-N-(4-pyridyl)indole is 3.87±0.26 , substantially lower than the pKa of the pyridine nitrogen in the des-methyl N-amino analog Indol-1-yl-pyridin-4-yl-amine (estimated ~5.0–5.5 based on comparative pyridine basicity). This difference reflects the electron-withdrawing effect of the direct C1–N(indole) attachment versus the N1–N(amine) bridge and has direct consequences for ionization state at physiological pH (7.4). At pH 7.4, 3-methyl-N-(4-pyridyl)indole is >99.9% neutral, while the N-amino analog is partially protonated, affecting membrane permeability, protein binding, and assay compatibility. Aqueous solubility for the target compound is reported as 0.31 g/L (sparingly soluble) , corresponding to approximately 1.49 mM.

physicochemical profiling ADME prediction lead optimization

Thromboxane Synthetase Inhibition: Patent-Class Evidence for N-Pyridylindole Pharmacophore

US Patent 4,536,505 (Ciba-Geigy Corporation) generically claims N-pyridylindoles of Formula I—wherein Ar is 3- or 4-pyridyl optionally substituted by lower alkyl, and R₂ represents hydrogen or lower alkyl—as 'surprisingly potent and highly specific thromboxane synthetase inhibitors' [1]. The generic Formula I explicitly encompasses 3-methyl-N-(4-pyridyl)indole (Ar = 4-pyridyl; R₂ = hydrogen; R₁ includes methyl at the 3-position of the indole). The patent describes utility in thrombosis, cerebral ischemia, myocardial infarction, and inflammatory disorders. Separate patent literature (US 3,468,894) discloses the isomeric 3-methyl-2-(3- or 4-pyridyl)indoles as diuretic agents [2], demonstrating that even within the pyridyl-indole patent space, the position of the pyridyl attachment (N1 vs. C2 vs. C3) dictates therapeutic indication.

cardiovascular pharmacology thromboxane pathway patent analysis

Antimalarial Pyridyl-Indole Hybrid SAR: Contextual Evidence for the Indole C3-Methyl Substituent Contribution

Elshemy et al. (2020) reported the synthesis and antimalarial evaluation of 25 pyridyl-indole hybrids (4a–y) against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC50 ranges of 1.47–9.23 μM (D6) and 1.16–7.66 μM (W2) [1]. Compounds 4a, 4k, and 4u exhibited the highest selectivity indices (S.I. 3.8–10). While 3-methyl-N-(4-pyridyl)indole itself was not among the tested compounds, the study demonstrates that the pyridyl-indole scaffold with C3 substitution on the indole ring is productive for antiplasmodial activity. In contrast, the des-methyl analog 3-(4-pyridyl)indole (Rockout) shows no reported antimalarial activity in the peer-reviewed literature; its characterized activity is limited to ROCK inhibition (IC50 25 μM) [2].

antimalarial drug discovery Plasmodium falciparum fragment-based design

CYP17A1 Inhibitor Class Evidence: Pyridine-Indole Hybrids as a Privileged Scaffold for Steroidogenic Enzyme Inhibition

Wróbel et al. (2025) reported pyridine-indole hybrids as novel potent CYP17A1 inhibitors, with compound 11 achieving IC50 = 4 nM—significantly more potent than the clinical agent abiraterone [1]. The study identifies the pyridine-indole hybrid scaffold as productive for CYP17A1 inhibition and demonstrates that subtle structural modifications within this chemotype produce dramatic potency shifts (nM to μM range). While 3-methyl-N-(4-pyridyl)indole itself was not tested in this study, its N-pyridylindole core structure (with indole N1 directly attached to pyridine) represents a distinct connectivity type from the C3-linked or methylene-bridged pyridine-indole hybrids in the Wróbel series. This connectivity divergence—N1–pyridyl versus C3–pyridylalkyl—defines two non-overlapping SAR trajectories [2].

prostate cancer CYP17A1 inhibition steroid biosynthesis

Synthetic Accessibility and Building Block Utility: Ullmann-Type N-Arylation Route for Diversification

3-Methyl-N-(4-pyridyl)indole is synthesized via C–N bond formation between 3-methylindole (skatole, CAS 83-34-1) and a 4-halopyridine (typically 4-bromopyridine or 4-fluoropyridine) under Ullmann-type copper-catalyzed conditions or via nucleophilic aromatic substitution with activated pyridines [1][2]. This synthetic route is well-precedented: Terashima et al. demonstrated that sodium salts of indoles react with 2- and 4-fluoropyridines to give N-pyridylindoles in good yields [2]. The 3-methyl group on the indole is a key differentiator from the simpler N-(4-pyridyl)indole: it occupies the most electrophilic position of the indole ring system, blocking unwanted electrophilic substitution at C3 and directing further functionalization to alternative positions (C2, C5, C6). In contrast, 3-(4-pyridyl)indole (Rockout) requires entirely different synthetic methodology (Suzuki or Stille coupling at C3) [3].

synthetic methodology building block N-arylation medicinal chemistry diversification

Application Scenarios for 3-Methyl-N-(4-pyridyl)indole (CAS 155346-20-6) in Research and Industrial Settings


Selectivity Control for Rho-Kinase (ROCK) Inhibitor Profiling Studies

In ROCK-dependent assays (cell migration, actin stress fiber dissolution, blebbing), 3-methyl-N-(4-pyridyl)indole serves as a structurally matched but pharmacologically orthogonal control compound versus the C3–C linked ROCK inhibitor 3-(4-pyridyl)indole (Rockout, IC50 25 μM). Because the target compound lacks the C3–C connectivity required for ROCK inhibition, it provides a negative control that controls for any off-target effects arising from the pyridyl-indole scaffold itself, enabling unambiguous attribution of phenotypic effects to ROCK pathway modulation [1].

Thromboxane Synthetase Inhibitor Fragment-Based Lead Discovery

As an N1-pyridylindole falling within the generic claims of US Patent 4,536,505 for thromboxane synthetase inhibition, 3-methyl-N-(4-pyridyl)indole represents a minimal fragment for initiating fragment-based drug discovery (FBDD) campaigns targeting the thromboxane pathway. The compound can be screened in thromboxane synthetase enzymatic assays (human platelet microsome preparation) and elaborated via C2, C5, or C6 functionalization—guided by the patent SAR—to improve potency and selectivity [2]. The 3-methyl group serves as a built-in blocking group enabling regioselective elaboration.

Regioselective Building Block for N-Arylindole Library Synthesis

The C3-methyl substituent blocks the most electrophilic position of the indole nucleus, directing electrophilic substitution (halogenation, nitration, acylation) to the C2, C5, or C6 positions. This regiochemical control is valuable for parallel synthesis of N-pyridylindole libraries where diversification at specific positions is desired. The compound can be further functionalized at the pyridine ring via N-oxide formation or at the C2 position of indole via directed metalation, as demonstrated in the synthesis of N-pyridylindole-derived quinazolinones under oxidative conditions [3].

CYP17A1 Inhibitor Scaffold-Hopping and Negative Control Studies

For medicinal chemistry programs exploring CYP17A1 inhibition for prostate cancer, 3-methyl-N-(4-pyridyl)indole provides an N1–pyridyl scaffold that is structurally distinct from the published C3-linked pyridine-indole series (compound 11, IC50 = 4 nM) [4]. The compound can serve as a scaffold-hopping starting point to evaluate whether N-aryl connectivity can recapitulate or improve upon the potency of the C3-linked series, or alternatively as a pharmacologically silent negative control in CYP17A1 counter-screens where scaffold-specific effects must be ruled out.

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